molecular formula C13H18N4S B8504164 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B8504164
M. Wt: 262.38 g/mol
InChI Key: VHMAMIHFROOYEO-UHFFFAOYSA-N
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Description

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like β-ketoesters and amidines, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The ethylcyclopentylamino and methylthio groups can be introduced through nucleophilic substitution reactions.

    Final Functionalization: The carbonitrile group can be added using cyanation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.

    Medicine: As a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Industry: As an intermediate in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with molecular targets such as:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the ethylcyclopentylamino group.

    2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbonitrile: Similar structure but has a phenylamino group instead of an ethylcyclopentylamino group.

Uniqueness

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the ethylcyclopentylamino group, which may confer specific steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C13H18N4S

Molecular Weight

262.38 g/mol

IUPAC Name

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H18N4S/c1-3-13(6-4-5-7-13)17-11-10(8-14)9-15-12(16-11)18-2/h9H,3-7H2,1-2H3,(H,15,16,17)

InChI Key

VHMAMIHFROOYEO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)NC2=NC(=NC=C2C#N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (984 mg, 5.3 mmol) in DMSO (10 mL) was added DIEA (2.1 g, 15.9 mmol) and 1-ethylcyclopentanamine hydrochloride (900 mg crude). The resulting mixture was stirred at 60° C. for 2 h. The reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to afford the crude product. The crude product was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to get the desired product as a yellow oil (830 mg, 3.2 mmol, 53.5% yield). MS (ESI) m/z=263.2 [M+H]+.
Quantity
984 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53.5%

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